1-[4-(aminomethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride
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Overview
Description
1-[4-(aminomethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and therapeutic potential.
Preparation Methods
The synthesis of 1-[4-(aminomethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride typically involves multi-step organic reactions. One common method includes the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, which is known for its efficiency and high yield . This method involves the reaction of a pyrazolo[3,4-d]pyrimidine derivative with an appropriate azide under ultrasonic conditions, leading to the formation of the desired compound.
Chemical Reactions Analysis
1-[4-(aminomethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly in its ability to inhibit certain enzymes.
Mechanism of Action
The mechanism of action of 1-[4-(aminomethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exerting its anticancer effects.
Comparison with Similar Compounds
1-[4-(aminomethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: A core structure with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with potential anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activity and therapeutic potential.
Properties
Molecular Formula |
C12H12ClN5O |
---|---|
Molecular Weight |
277.71 g/mol |
IUPAC Name |
1-[4-(aminomethyl)phenyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride |
InChI |
InChI=1S/C12H11N5O.ClH/c13-5-8-1-3-9(4-2-8)17-11-10(6-16-17)12(18)15-7-14-11;/h1-4,6-7H,5,13H2,(H,14,15,18);1H |
InChI Key |
XGJNYJSORDMGGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)N2C3=C(C=N2)C(=O)NC=N3.Cl |
Origin of Product |
United States |
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